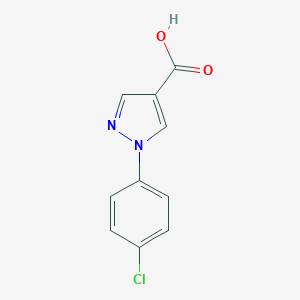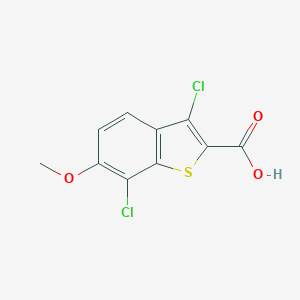
1-(4-Chlorphenyl)pyrazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)pyrazole-4-carboxylic Acid, also known as 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid, is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalaria-Aktivitäten
1-(4-Chlorphenyl)pyrazol-4-carbonsäure: und seine Derivate haben potente antileishmaniale und antimalaria-Wirkungen gezeigt. Forscher haben Pyrazol-tragende Verbindungen synthetisiert und ihre Wirksamkeit gegen Leishmania-Parasiten und Plasmodium-Arten bewertet. Diese Verbindungen zeigen vielversprechende Aktivität, was sie zu potenziellen Kandidaten für die Medikamentenentwicklung im Kampf gegen diese Krankheiten macht .
Antikrebs-Eigenschaften
Jüngste Studien haben das Antikrebs-Potenzial von Pyrazol-Derivaten hervorgehoben. Verbindung 21, die den Pyrazol-4-carbonsäure-Rest enthält, zeigte eine signifikante Wirksamkeit gegen Krebszelllinien wie HCT116 und MCF-7. Darüber hinaus hemmte sie die Aurora-A-Kinase, einen kritischen Regulator der Zellteilung. Diese Ergebnisse deuten darauf hin, dass Pyrazol-basierte Verbindungen eine Rolle in der Krebstherapie spielen könnten .
Herbizid-Entwicklung
This compound findet Anwendung in der Herbizidforschung. Sie dient als Vorläufer für die Synthese von Derivaten, die zur Unkrautbekämpfung eingesetzt werden. Durch Modifizierung der Pyrazolstruktur können Wissenschaftler Herbizide mit verbesserter Selektivität und Wirksamkeit entwickeln .
Molekularsimulationsstudien
Forscher haben molekulare Simulationen eingesetzt, um die Bindungsinteraktionen dieser Verbindung zu untersuchen. In einer Studie wurde beispielsweise ihre antipromastigote Aktivität untersucht, indem ihr Bindungsmuster im aktiven Zentrum von LmPTR1 (einem Leishmania-Enzym) analysiert wurde. Die günstige Bindungsenergie der Verbindung deutet auf ihr Potenzial als antileishmaniales Mittel hin .
Agrochemikalien und Pflanzenschutz
Pyrazol-Derivate finden Anwendung in Agrochemikalien. Durch die Einarbeitung des Pyrazol-4-carbonsäure-Gerüsts können Chemiker neuartige Pestizide, Fungizide und Insektizide entwickeln. Diese Verbindungen tragen zum Pflanzenschutz und zu einer nachhaltigen Landwirtschaft bei .
Koordinationschemie
Die Carboxylgruppe in this compound ermöglicht die Bildung von Koordinationskomplexen mit Metallionen. Diese Komplexe haben vielfältige Anwendungen, darunter Katalyse, Lumineszenz und Materialwissenschaften. Forscher untersuchen ihre Eigenschaften und potenziellen Einsatzmöglichkeiten in verschiedenen Bereichen .
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the compound’s antileishmanial and antimalarial activities , it can be inferred that it may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby affecting their survival and proliferation.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid may have similar effects.
Biochemische Analyse
Biochemical Properties
It is known that pyrazoles, the class of compounds to which it belongs, have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Cellular Effects
It is known that pyrazoles and their derivatives have confirmed biological as well as pharmacological activities .
Molecular Mechanism
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in a refrigerator .
Dosage Effects in Animal Models
It is known that pyrazoles and their derivatives have confirmed biological as well as pharmacological activities .
Metabolic Pathways
It is known that pyrazoles are used as starting materials for the preparation of more complex heterocyclic systems .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSAOBJMSYDULI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239692 |
Source


|
| Record name | 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-80-9 |
Source


|
| Record name | 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)

![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)




![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)



